Adenosine5'-diphosphate,monosodiumsaltdihydrate

Vue d'ensemble

Description

Sodium adenosine diphosphate (Adenosine5'-diphosphate,monosodiumsaltdihydrate) is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is involved in various biochemical processes, including energy metabolism and signal transduction. This compound is a key intermediate in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), making it essential for maintaining cellular energy balance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adenosine5'-diphosphate,monosodiumsaltdihydrate can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and specific kinases. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form ADP. This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Yeast cells, such as Saccharomyces cerevisiae, are commonly used to produce nucleotides, including this compound, through fermentation. The cells are cultured in nutrient-rich media, and the nucleotides are extracted and purified using chromatographic techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

ADP undergoes hydrolysis under acidic and enzymatic conditions, yielding adenosine monophosphate (AMP) or adenosine with phosphate byproducts:

- Mechanistic Insight : Acid hydrolysis occurs via nucleophilic attack at terminal phosphate groups, with bond fission confirmed through isotopic labeling studies . Enzymatic cleavage by ATPases preferentially targets α-β phosphate bonds .

Phosphorylation and Dephosphorylation

ADP serves as a substrate for ATP synthases and kinases in reversible phosphorylation:

| Reaction | Catalyst | Energy Source | Product | Application |

|---|---|---|---|---|

| Oxidative phosphorylation | ATP synthase (mitochondria) | Proton gradient | ATP + H₂O | Energy storage |

| Substrate-level phosphorylation | Hexokinase (cytosol) | Glucose metabolism | ATP + ADP | Glycolysis regulation |

- Structural Basis : The β-phosphate group of ADP coordinates Mg²⁺ ions during ATP synthase activity, enhancing reaction efficiency .

Metal Ion Coordination

ADP forms stable complexes with divalent cations, influencing its reactivity:

- Thermodynamics : Mg²⁺ binding reduces ADP’s solution entropy by 15–20%, favoring compact conformations .

Stability and Degradation

ADP-Na·2H₂O exhibits pH- and temperature-dependent stability:

Structural Transitions

The dihydrate form undergoes reversible hydration-dehydration cycles:

| Humidity | Crystalline Form | Unit Cell Changes | Implications |

|---|---|---|---|

| 75% RH | Dihydrate | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å | Stable lab storage |

| 95% RH | Trihydrate | a = 10.5 Å, b = 15.1 Å, c = 9.0 Å | Altered solubility and reactivity |

Data adapted from ATP analogues; analogous behavior inferred for ADP-Na·2H₂O .

Key Research Findings

- Mg²⁺-Dependent Dynamics : At physiological Mg²⁺ concentrations (1–5 mM), ADP adopts a bent conformation, optimizing ATP synthase binding .

- Acid Hydrolysis Selectivity : Bond fission occurs predominantly at terminal phosphate groups (85% PPi vs. 15% Pi) .

- Hydration Stability : Loss of crystalline water above 40°C disrupts hydrogen bonding networks, accelerating degradation .

Applications De Recherche Scientifique

Biochemical Role and Cellular Energy

ADP plays a crucial role in cellular energy metabolism. It is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. The conversion of ADP to ATP occurs during cellular respiration and photosynthesis, making it vital for energy transfer within biological systems.

Key Functions:

- Acts as a substrate for ATP synthesis.

- Involved in signal transduction pathways.

- Functions as a cofactor in enzymatic reactions.

Applications in Molecular Biology

ADP is widely used in molecular biology for various applications:

- Cell Culture and Transfection: ADP is utilized in the preparation of media for cell culture, enhancing cell viability and proliferation. It is also used in transfection protocols to facilitate the introduction of nucleic acids into cells.

- Enzymatic Assays: ADP serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It is particularly important in assays involving kinases and phosphatases.

Table 1: Common Applications of ADP in Molecular Biology

| Application | Description |

|---|---|

| Cell culture | Enhances cell growth and viability |

| Transfection | Facilitates nucleic acid delivery |

| Enzymatic assays | Substrate for kinases and phosphatases |

Pharmaceutical Applications

ADP has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that ADP exhibits antimicrobial properties, making it a candidate for developing new antibiotics, antifungals, and antivirals .

- Vasodilatory Effects: Although previously withdrawn by the FDA due to safety concerns, ADP has been studied for its vasodilatory effects, which could have implications in cardiovascular therapies .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that ADP possesses significant antimicrobial activity against various bacterial strains. The findings indicated that ADP could inhibit bacterial growth by disrupting cellular processes.

Case Study 2: Role in Cardiovascular Health

Another research project explored the effects of ADP on vascular smooth muscle cells. The results suggested that ADP could induce relaxation of these cells, potentially offering therapeutic benefits for hypertension management.

Mécanisme D'action

Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of this compound include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, this compound is involved in the production of ATP through oxidative phosphorylation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine Triphosphate (ATP): The primary energy carrier in cells, which can be converted to Adenosine5'-diphosphate,monosodiumsaltdihydrate.

Adenosine Monophosphate (AMP): A product of this compound hydrolysis and a precursor for ATP synthesis.

Guanosine Diphosphate (GDP): Another nucleotide involved in energy transfer, similar to this compound but with guanine as the base.

Uniqueness

This compound is unique in its role as an intermediate in the ATP-AMP conversion cycle, making it essential for maintaining cellular energy homeostasis. Its ability to participate in both phosphorylation and hydrolysis reactions distinguishes it from other nucleotides.

Activité Biologique

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide involved in various biological processes, particularly in energy transfer and signal transduction. The monosodium salt form, specifically ADP monosodium salt dihydrate, exhibits significant biological activity that has been the subject of extensive research. This article delves into the biological functions, mechanisms of action, and relevant case studies associated with ADP.

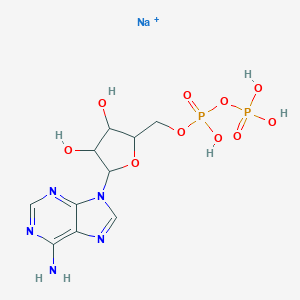

Chemical Structure and Properties

ADP is composed of adenine, ribose, and two phosphate groups. Its chemical formula is , and it has a molecular weight of approximately 427.20 g/mol. The structure can be represented as follows:

Key Properties:

- Solubility: Highly soluble in water (up to 1590 mg/ml) .

- Stability: Stable under physiological pH but can hydrolyze under extreme conditions.

Biological Functions

ADP plays several critical roles in cellular metabolism and signaling:

- Energy Transfer: ADP is a key player in the ATP/ADP cycle, where it is converted to ATP (adenosine triphosphate) via phosphorylation, thus facilitating energy transfer within cells.

- Platelet Activation: ADP acts as a signaling molecule that promotes platelet aggregation, which is vital for blood clotting. It binds to purinergic receptors on platelets, triggering aggregation and secretion of other pro-aggregatory factors .

- Signal Transduction: Beyond its role in energy metabolism, ADP serves as a second messenger in various signaling pathways, influencing processes such as inflammation and immune responses.

ADP's biological activity is mediated through its interaction with specific receptors:

- P2Y Receptors: These G protein-coupled receptors are activated by ADP, leading to intracellular signaling cascades that promote platelet aggregation and vasodilation.

- Purine Nucleotide Receptors: ADP also interacts with other purinergic receptors that modulate various physiological responses including neurotransmission and smooth muscle contraction.

Case Studies

-

Platelet Aggregation Studies:

Research has demonstrated that dietary polyenoic fatty acids can alter the response of cat blood platelets to ADP-induced aggregation. This highlights the influence of dietary components on platelet function and cardiovascular health . -

Inflammatory Response:

A study indicated that ADP plays a role in mediating inflammation through its action on P2Y receptors. Inhibition of these receptors resulted in reduced inflammatory markers in animal models . -

Cardiovascular Health:

Investigations into the role of ADP in coronary blood flow regulation have shown that it is released from red blood cells during hypoxic conditions, acting on vascular smooth muscle to induce vasodilation .

Research Findings

Recent studies have provided insights into the pharmacological potential of ADP:

- Inhibition Studies: Compounds that inhibit ADP receptor signaling have been explored for their potential to reduce thrombotic events in cardiovascular diseases.

- Metabolic Pathways: Research has indicated that alterations in ADP levels can affect metabolic pathways related to energy production and stress responses in cells .

Data Table: Biological Activities of ADP

Propriétés

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHFIIOXORNJT-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341117 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-42-5 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.